BenchChemオンラインストアへようこそ!

PHA-680626

Chronic Myeloid Leukemia Imatinib Resistance T315I Mutation

PHA-680626 is a unique ATP-competitive inhibitor that simultaneously targets Aurora-A, Bcr-Abl, and PLK1/2/3. It retains potency against the imatinib-resistant T315I gatekeeper mutant (IC50 0.22 μM) and acts as an amphosteric inhibitor to disrupt the Aurora-A/N-Myc interaction, promoting N-Myc degradation. Unlike standard pan-Aurora or Bcr-Abl inhibitors, this multi-kinase profile enables dissection of resistance mechanisms in CML and MYCN-driven neuroblastoma. The publicly available co-crystal structure (PDB: 2J4Z) provides a validated template for rational drug design.

Molecular Formula C23H26N6O2S
Molecular Weight 450.6 g/mol
Cat. No. B1684434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-680626
SynonymsPHA680626;  PHA 680626;  PHA-680626.
Molecular FormulaC23H26N6O2S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5
InChIInChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)
InChIKeyBMCKWRUTJXVUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PHA-680626: A Dual Bcr-Abl/Aurora Kinase Inhibitor with Confirmed Activity Against Imatinib-Resistant CML Mutations


PHA-680626 is a small-molecule ATP-competitive inhibitor based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold [1]. It exhibits potent inhibitory activity against both Bcr-Abl and Aurora kinases, with a well-characterized binding mode to Aurora-A (AURKA) confirmed by X-ray crystallography (PDB: 2J4Z) [2]. The compound is notable for its ability to inhibit the proliferation of imatinib-resistant chronic myeloid leukemia (CML) cell lines, including those harboring the T315I gatekeeper mutation, a property not shared by first- or second-generation Bcr-Abl inhibitors [3]. Additionally, PHA-680626 functions as an amphosteric inhibitor, disrupting the critical protein-protein interaction between Aurora-A and N-Myc, thereby promoting N-Myc degradation in MYCN-amplified cancer cells [4].

Why Pan-Aurora or Bcr-Abl Inhibitors Cannot Substitute for PHA-680626 in Key Research Models


The unique differentiation of PHA-680626 lies in its combined targeting profile, which is not replicated by single-target agents or other dual inhibitors. Standard pan-Aurora inhibitors (e.g., VX-680, ZM447439) lack significant activity against Bcr-Abl, and conversely, Bcr-Abl inhibitors (e.g., imatinib, dasatinib) are inactive against Aurora kinases and fail to address T315I-mediated resistance [1]. Furthermore, not all Aurora-A inhibitors possess the amphosteric property required to disrupt the Aurora-A/N-Myc complex and induce N-Myc degradation; this activity is conformation-specific and absent in many ATP-competitive inhibitors [2]. The off-target inhibition of Polo-like kinases (PLK1/2/3) by PHA-680626, while potentially contributing to its anti-proliferative effects, is not a universal feature of Aurora inhibitors and must be considered when designing experiments to dissect pathway-specific effects [3]. Substitution with a structurally similar analog (e.g., PHA-739358) would alter the kinase selectivity profile and the specific N-Myc degradation dynamics, potentially leading to divergent experimental outcomes in MYCN-driven models [4].

Quantitative Differentiation Evidence: PHA-680626 vs. Comparator Compounds


Evidence 1: Dual Inhibition of Bcr-Abl and Aurora Kinases Enables Activity Against T315I Mutant CML

PHA-680626 demonstrates potent anti-proliferative activity against imatinib-resistant CML cell lines, including those harboring the T315I gatekeeper mutation. In contrast, the standard-of-care Bcr-Abl inhibitor imatinib shows no activity against the T315I mutant. The IC50 values for PHA-680626 in BaF3 cells expressing wild-type Bcr-Abl was 0.22 μM, compared to >10 μM for imatinib against the T315I mutant, representing a >45-fold difference in potency [1]. The efficacy is attributed to the compound's dual inhibition of Bcr-Abl and Aurora kinases, as evidenced by decreased phosphorylation of the Bcr-Abl downstream target CrkL and the Aurora B substrate histone H3 [1].

Chronic Myeloid Leukemia Imatinib Resistance T315I Mutation Bcr-Abl Aurora Kinase

Evidence 2: Amphosteric Disruption of Aurora-A/N-Myc Interaction and N-Myc Degradation

PHA-680626 acts as an amphosteric inhibitor, inducing a conformational change in the activation loop of Aurora-A that prevents binding to N-Myc, thereby promoting N-Myc degradation [1]. In Surface Plasmon Resonance (SPR) competition assays, PHA-680626 disrupted the Aurora-A/N-Myc interaction with an IC50 value comparable to the known amphosteric inhibitor MLN8054, but with a distinct chemical scaffold [1]. In MYCN-amplified neuroblastoma cells (IMR-32), PHA-680626 treatment resulted in a significant decrease in N-Myc protein levels and a corresponding increase in the G2/M cell population, similar to the effects observed with MLN8054 [1]. This mechanism is not shared by all ATP-competitive Aurora-A inhibitors (e.g., ZM447439), which do not induce the required conformational change [2].

Neuroblastoma MYCN Amplification Protein-Protein Interaction Targeted Protein Degradation

Evidence 3: Off-Target Polo-like Kinase (PLK) Inhibition Profile

While developed as an Aurora inhibitor, PHA-680626 also exhibits sub-micromolar inhibitory activity against Polo-like kinases (PLK1, PLK2, PLK3). The IC50 values for PLK1, PLK2, and PLK3 are 0.53 μM, 0.07 μM, and 1.61 μM, respectively [1]. In comparison, the pan-Aurora inhibitor VX-680 (MK-0457) shows weaker activity against PLK1 (IC50 > 1 μM) [2]. This off-target activity should be considered when interpreting phenotypic outcomes, as PLK inhibition contributes to G2/M arrest and apoptosis independently of Aurora inhibition. Researchers specifically interested in PLK biology may find PHA-680626 a useful tool, while those requiring Aurora-selective effects should employ appropriate controls or consider alternative compounds (e.g., MLN8237) [3].

Kinase Selectivity PLK1 PLK2 PLK3 Polypharmacology

Evidence 4: Differential Anti-Proliferative Potency in BCR-ABL Positive vs. Negative Cell Lines

PHA-680626 displays a clear preference for inhibiting the proliferation of BCR-ABL positive leukemia cells compared to BCR-ABL negative controls. In a panel of cell lines, the IC50 values ranged from 0.22 μM to 1.84 μM in BCR-ABL positive lines, whereas BCR-ABL negative lines required higher concentrations (IC50 range: 2.07 μM to 3.84 μM) [1]. For example, the IC50 in K562 cells (BCR-ABL positive) was 0.35 μM, while in HL-60 cells (BCR-ABL negative) it was 3.2 μM, representing an approximately 9-fold differential [1]. This contrasts with broad-spectrum cytotoxic agents that show similar potency across BCR-ABL status and highlights the contribution of Bcr-Abl inhibition to the compound's overall cellular activity.

Cell Viability IC50 CML Leukemia

Evidence 5: Structural Confirmation of ATP-Binding Pocket Engagement

The binding mode of PHA-680626 to Aurora-A (Aurora-2) has been experimentally determined at high resolution by X-ray crystallography (PDB ID: 2J4Z) [1]. The structure reveals that PHA-680626 occupies the ATP-binding pocket, with the pyrrolo-pyrazole core forming key hydrogen bonds with the hinge region residues Glu211 and Ala213 [1]. This binding mode is distinct from that of other Aurora inhibitors like VX-680, which adopts a different orientation within the pocket [2]. The availability of this structural data enables structure-activity relationship (SAR) studies and rational design of analogs with modified selectivity profiles, a resource not available for many tool compounds.

X-ray Crystallography Binding Mode Structure-Based Drug Design

Validated Research Applications for PHA-680626 Based on Quantitative Evidence


Modeling Imatinib-Resistant CML with T315I Mutation

Use PHA-680626 as a chemical probe to study Bcr-Abl and Aurora kinase signaling in imatinib-resistant CML models. The compound maintains potency against the T315I gatekeeper mutant (IC50 = 0.22 μM vs. >10 μM for imatinib), enabling investigation of resistance mechanisms and combination strategies in BaF3 or primary CD34+ cell systems [1].

Inducing N-Myc Degradation in MYCN-Amplified Neuroblastoma

Employ PHA-680626 to disrupt the Aurora-A/N-Myc interaction and promote N-Myc proteasomal degradation in neuroblastoma cell lines (e.g., IMR-32, Kelly). This amphosteric mechanism is shared with MLN8054 but not with pan-Aurora inhibitors like ZM447439, making PHA-680626 a valuable tool for dissecting MYCN-driven oncogenic programs [2].

Investigating Polypharmacology of Aurora/PLK Inhibition

Utilize PHA-680626 in studies designed to compare the phenotypic consequences of combined Aurora and PLK inhibition. The compound's sub-micromolar activity against PLK1/2/3 (IC50 = 0.53/0.07/1.61 μM) contrasts with more selective Aurora inhibitors (e.g., MLN8237), allowing researchers to explore the therapeutic potential and mechanistic contributions of multi-kinase targeting in cancer models [3].

Structure-Based Drug Design and SAR Exploration

Leverage the publicly available co-crystal structure of PHA-680626 bound to Aurora-A (PDB: 2J4Z) for molecular docking, virtual screening, and the rational design of novel inhibitors based on the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. The high-resolution binding mode information provides a validated template for computational chemistry campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHA-680626

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.